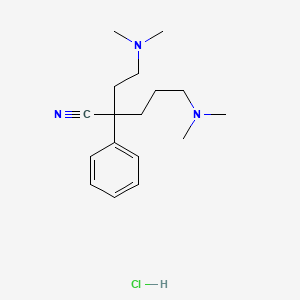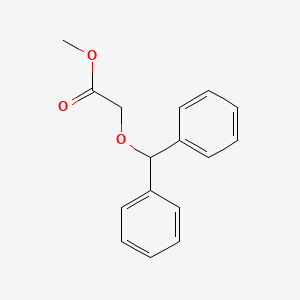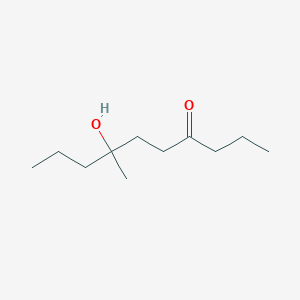
7-Hydroxy-7-methyldecan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-7-methyldecan-4-one is an organic compound with a molecular formula of C11H22O2 It is a ketone with a hydroxyl group and a methyl group attached to the decane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-7-methyldecan-4-one can be achieved through several methods. One common approach involves the oxidation of 7-methyldecan-4-ol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is typically carried out in an acidic medium to facilitate the oxidation process.
Another method involves the aldol condensation of 4-decanone with formaldehyde, followed by reduction of the resulting product to yield this compound. This reaction requires a strong base such as sodium hydroxide and a reducing agent like sodium borohydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. Catalysts such as platinum or palladium may be used to enhance the efficiency of the oxidation process.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-7-methyldecan-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrochloric acid, sulfuric acid, and various nucleophiles.
Major Products Formed
Oxidation: 7-Methyldecan-4-one, 7-methyldecanoic acid.
Reduction: 7-Hydroxy-7-methyldecan-4-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Hydroxy-7-methyldecan-4-one has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Hydroxy-7-methyldecan-4-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The ketone group can undergo nucleophilic addition reactions, leading to the formation of new compounds with potential biological activity.
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-4-methylcoumarin
- 7-Hydroxy-4-methyl-2H-chromen-2-one
- 7-Hydroxy-7-methylnonan-4-one
Uniqueness
7-Hydroxy-7-methyldecan-4-one is unique due to its specific combination of functional groups and chain length. This combination imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not be able to fulfill.
Properties
CAS No. |
14281-58-4 |
|---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
7-hydroxy-7-methyldecan-4-one |
InChI |
InChI=1S/C11H22O2/c1-4-6-10(12)7-9-11(3,13)8-5-2/h13H,4-9H2,1-3H3 |
InChI Key |
HBVNIHHSIHEIKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CCC(C)(CCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


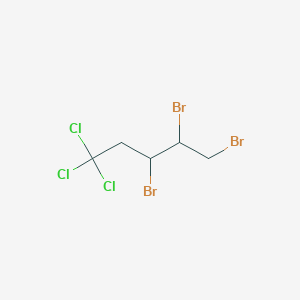
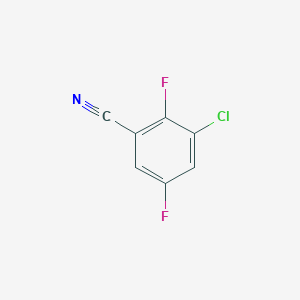
![ethyl 2-[5-[(E)-2-ethoxyvinyl]-2-oxo-4-(trifluoromethyl)-1-pyridyl]-4-methyl-pentanoate](/img/structure/B14012288.png)
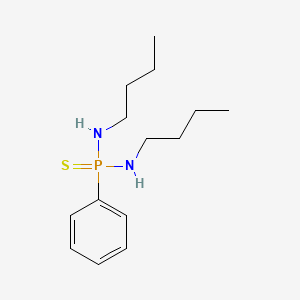
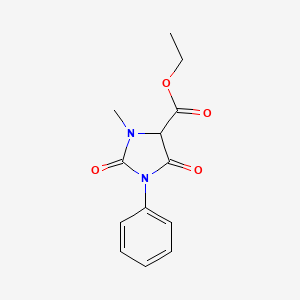
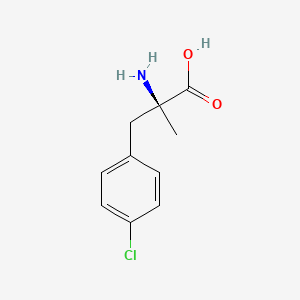
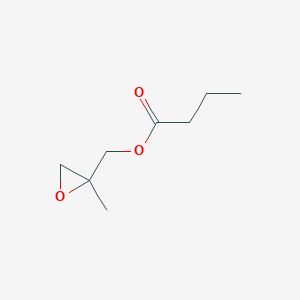
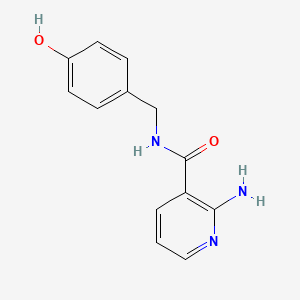
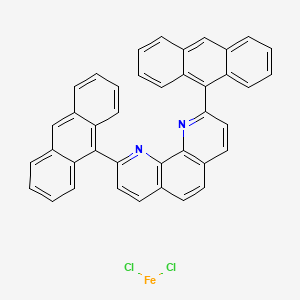
![ethyl (NE)-N-[3-oxo-4-(2-phenylhydrazinyl)naphthalen-2-ylidene]carbamate](/img/structure/B14012367.png)
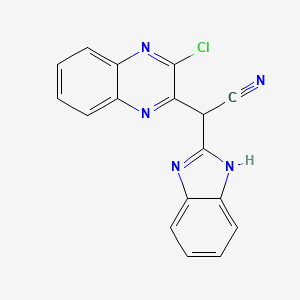
![1-Iodo-3,3-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14012377.png)
